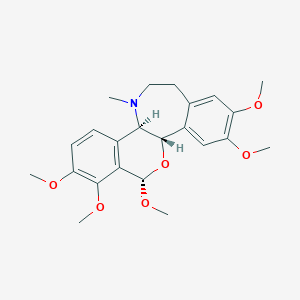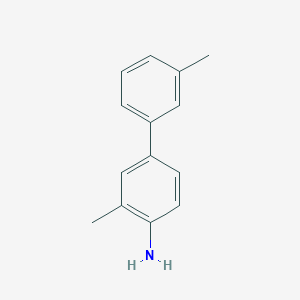
azanium;cadmium(2+);phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
azanium;cadmium(2+);phosphate is a chemical compound that combines phosphoric acid, ammonium, and cadmium in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of phosphoric acid, ammonium cadmium salt (1:1:1) typically involves the reaction of phosphoric acid with ammonium and cadmium salts under controlled conditions. One common method is to dissolve cadmium nitrate and ammonium phosphate in water, followed by the addition of phosphoric acid. The reaction mixture is then heated to promote the formation of the desired compound. The resulting product is filtered, washed, and dried to obtain pure phosphoric acid, ammonium cadmium salt (1:1:1).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
azanium;cadmium(2+);phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.
Reduction: Reduction reactions can convert the cadmium ion to its metallic form.
Substitution: The ammonium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and other salts for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield cadmium oxide, while reduction can produce metallic cadmium. Substitution reactions can result in various cadmium-containing compounds.
Applications De Recherche Scientifique
azanium;cadmium(2+);phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Studied for its potential therapeutic applications, including its use in drug formulations and as a diagnostic agent.
Industry: Utilized in the production of specialized materials, coatings, and catalysts.
Mécanisme D'action
The mechanism of action of phosphoric acid, ammonium cadmium salt (1:1:1) involves its interaction with molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the context and concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphoric acid, ammonium salt (11): A simpler compound with similar properties but lacking the cadmium component.
Cadmium phosphate: Contains cadmium and phosphate ions but does not include ammonium.
Ammonium cadmium chloride: A different cadmium-containing compound with chloride instead of phosphate.
Uniqueness
azanium;cadmium(2+);phosphate is unique due to its specific combination of phosphoric acid, ammonium, and cadmium. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
14520-70-8 |
|---|---|
Formule moléculaire |
CdH4NO4P |
Poids moléculaire |
225.42 g/mol |
Nom IUPAC |
azanium;cadmium(2+);phosphate |
InChI |
InChI=1S/Cd.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |
Clé InChI |
WLHVNMVDDJEESE-UHFFFAOYSA-L |
SMILES |
[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |
SMILES canonique |
[NH4+].[O-]P(=O)([O-])[O-].[Cd+2] |
| 14520-70-8 | |
Synonymes |
Phosphoric acid cadmiumammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)



![[1R-(1alpha,4abeta,4balpha,10aalpha)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt](/img/structure/B84220.png)


